Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate
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Description
Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H11F3N2O5 and its molecular weight is 380.279. The purity is usually 95%.
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Biological Activity
Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate (CAS No. 866050-65-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and possible therapeutic applications based on recent studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. This compound has shown promising results against various bacterial strains. For example:
- Activity against Gram-positive and Gram-negative bacteria : The compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin and gemifloxacin. In vivo tests indicated an ED50 value of approximately 21.27 mg/kg against Pseudomonas aeruginosa .
Anticancer Potential
The anticancer properties of naphthyridine derivatives have been extensively documented. The compound's ability to induce apoptosis in cancer cells has been observed in several studies:
- Mechanism of Action : It is suggested that these compounds may inhibit key regulatory pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to cause G2/M cell cycle arrest in breast cancer cell lines .
- Efficacy : Compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines including prostate and breast cancers .
Other Pharmacological Activities
The compound may also exhibit:
- Anti-inflammatory effects : Similar naphthyridine derivatives have been linked to reduced inflammation markers in various models.
- Neuroprotective effects : Some studies suggest potential benefits in neurological disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the naphthyridine scaffold can significantly enhance its pharmacological properties:
- Fluorination : The introduction of trifluoroethyl groups has been associated with improved lipophilicity and bioavailability .
- Substituents : Variations in substituents at specific positions on the naphthyridine ring can lead to enhanced antibacterial and anticancer activities .
Case Studies and Research Findings
Several studies have documented the biological effects of naphthyridine derivatives:
-
Antibacterial Study : A study demonstrated that a related naphthyridine derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics against E. coli and S. aureus .
Compound MIC (mg/mL) MBC (mg/mL) Methyl Naphthyridine Derivative 0.004–0.03 0.008–0.06 - Anticancer Activity : In vitro assays showed that specific derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to doxorubicin .
Properties
IUPAC Name |
methyl 4-oxo-3-(2,2,2-trifluoroethyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O5/c1-25-16(24)14-13-8(2-3-22(15(13)23)6-17(18,19)20)9-4-11-12(27-7-26-11)5-10(9)21-14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKKMICQELNSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC3=C(C=C2C4=C1C(=O)N(C=C4)CC(F)(F)F)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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